A-Technical-Guide-to-the-Synthesis-and-Characterization-of-4-(1H-Pyrazol-4-yl)but-3-yn-1-ol
A-Technical-Guide-to-the-Synthesis-and-Characterization-of-4-(1H-Pyrazol-4-yl)but-3-yn-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This molecule is of significant interest to the medicinal chemistry and drug development sectors due to the established pharmacological importance of the pyrazole scaffold.[1][2][3][4][5] This document outlines a robust synthetic strategy centered around a Sonogashira cross-coupling reaction, offering detailed, step-by-step protocols.[6][7][8] Furthermore, it establishes a rigorous, multi-technique approach for the structural elucidation and characterization of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[9] This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both the theoretical underpinnings and practical insights necessary for the successful synthesis and validation of this and structurally related compounds.
Introduction: The Significance of the Pyrazole Moiety in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide spectrum of diseases.[3][4] Pyrazole derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][4][5] The commercial success of drugs like Celecoxib, a selective COX-2 inhibitor for the treatment of arthritis, underscores the therapeutic potential inherent in this heterocyclic system.[3]
The incorporation of an alkynol side chain at the C4 position of the pyrazole ring, as in the case of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, introduces a functional group that can participate in further chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The alkyne moiety can act as a rigid linker, while the terminal hydroxyl group provides a handle for conjugation or modification. This combination of a pharmacologically privileged pyrazole core and a synthetically versatile alkynol chain makes the target molecule a highly attractive intermediate for the development of novel drug candidates.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol points towards a Sonogashira cross-coupling reaction as the key bond-forming step. This powerful palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]
Retrosynthetic Disconnection:
Caption: Retrosynthetic analysis of the target molecule.
This approach involves the coupling of a suitably protected 4-halopyrazole (preferably 4-iodopyrazole for higher reactivity) with the commercially available terminal alkyne, but-3-yn-1-ol. The Sonogashira reaction is well-suited for this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[7]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.
Synthesis of 4-Iodo-1H-pyrazole
The starting material, 4-iodo-1H-pyrazole, can be synthesized from 1H-pyrazole through direct iodination.
Materials:
-
1H-Pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazole in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-iodosuccinimide (NIS) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol
Materials:
-
4-Iodo-1H-pyrazole
-
But-3-yn-1-ol
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1H-pyrazole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous DMF and triethylamine via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add but-3-yn-1-ol dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.
Caption: Synthetic workflow for the target molecule.
Structural Characterization
A multi-faceted analytical approach is essential for the unambiguous structural confirmation of the synthesized 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular framework of the target compound.[9] Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the butynol chain, and the hydroxyl proton. The pyrazole protons at positions 3 and 5 may show identical or distinct signals depending on the rate of N-H tautomerism in the NMR solvent.[10]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole N-H | Broad singlet | 1H | Variable, may exchange |
| Pyrazole C3-H, C5-H | ~7.5 - 8.0 | Singlet(s) | 2H |
| -CH₂- (adjacent to OH) | ~3.7 | Triplet | 2H |
| -CH₂- (adjacent to alkyne) | ~2.6 | Triplet | 2H |
| -OH | Broad singlet | 1H | Variable, may exchange |
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information on the carbon skeleton. The quaternary carbons of the alkyne will be key diagnostic signals.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole C3, C5 | ~130 - 140 |
| Pyrazole C4 | ~95 - 105 |
| Alkyne C≡C | ~80 - 90 |
| Alkyne C≡C | ~70 - 80 |
| -CH₂- (adjacent to OH) | ~60 - 65 |
| -CH₂- (adjacent to alkyne) | ~20 - 25 |
For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are highly recommended.[10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula (C₇H₈N₂O).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will be used to identify the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200 - 3600 | Broad |
| N-H stretch (pyrazole) | 3100 - 3300 | Medium, may be broad |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C≡C stretch (alkyne) | 2100 - 2260 | Weak to medium |
| C=N stretch (pyrazole) | 1500 - 1600 | Medium |
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol via a Sonogashira cross-coupling reaction. The provided protocols, coupled with the comprehensive characterization workflow, offer a robust framework for researchers in the field of medicinal chemistry and drug development. The successful synthesis and characterization of this versatile building block will undoubtedly facilitate the discovery of novel pyrazole-based therapeutic agents.
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